Cas no 115210-53-2 (2,3-dihydro-1-methyl-6-nitro-1H-Indole)
2,3-dihydro-1-methyl-6-nitro-1H-Indole Chemical and Physical Properties
Names and Identifiers
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- 2,3-dihydro-1-methyl-6-nitro-1H-Indole
- 1-methyl-6-nitro-indoline
- DA-15232
- SB65995
- HRRUUKMOEWHYKX-UHFFFAOYSA-N
- F13337
- n-methyl-6-nitroindoline
- SCHEMBL2312739
- 1-methyl-6-nitroindoline
- 1-METHYL-6-NITRO-2,3-DIHYDROINDOLE
- 115210-53-2
- 1-methyl-6-nitro-2,3-dihydro-1H-indole
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- Inchi: 1S/C9H10N2O2/c1-10-5-4-7-2-3-8(11(12)13)6-9(7)10/h2-3,6H,4-5H2,1H3
- InChI Key: HRRUUKMOEWHYKX-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC2=C(C=1)N(C)CC2)=O
Computed Properties
- Exact Mass: 178.074227566g/mol
- Monoisotopic Mass: 178.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 49.1Ų
2,3-dihydro-1-methyl-6-nitro-1H-Indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM238191-1g |
1-Methyl-6-nitroindoline |
115210-53-2 | 95%+ | 1g |
$448 | 2021-08-04 | |
| Chemenu | CM238191-1g |
1-Methyl-6-nitroindoline |
115210-53-2 | 95%+ | 1g |
$475 | 2023-03-05 | |
| Ambeed | A986097-1g |
1-Methyl-6-nitroindoline |
115210-53-2 | 97% | 1g |
$478.0 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758204-1g |
1-Methyl-6-nitroindoline |
115210-53-2 | 98% | 1g |
¥4684.00 | 2024-08-09 |
2,3-dihydro-1-methyl-6-nitro-1H-Indole Suppliers
2,3-dihydro-1-methyl-6-nitro-1H-Indole Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2,3-dihydro-1-methyl-6-nitro-1H-Indole
Research Briefing on 2,3-dihydro-1-methyl-6-nitro-1H-Indole (CAS: 115210-53-2)
2,3-Dihydro-1-methyl-6-nitro-1H-Indole (CAS: 115210-53-2) is a synthetic indole derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds and its direct pharmacological effects. This briefing provides an overview of the latest research developments related to this compound, focusing on its chemical properties, biological activities, and potential applications in drug discovery.
Recent literature highlights the importance of 2,3-dihydro-1-methyl-6-nitro-1H-Indole as a versatile building block in medicinal chemistry. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the synthesis of novel indole-based kinase inhibitors, which showed promising activity against cancer cell lines. The nitro group at the 6-position and the methyl group at the 1-position were found to be critical for modulating the compound's reactivity and binding affinity to target proteins.
In addition to its role as a synthetic intermediate, 2,3-dihydro-1-methyl-6-nitro-1H-Indole has been investigated for its direct biological effects. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibits moderate inhibitory activity against certain inflammatory enzymes, suggesting potential applications in the treatment of inflammatory diseases. The study utilized molecular docking simulations to elucidate the binding interactions between the compound and the enzyme's active site, providing insights for further structural optimization.
Pharmacokinetic studies have also been conducted to evaluate the drug-likeness of 2,3-dihydro-1-methyl-6-nitro-1H-Indole. Research published in European Journal of Pharmaceutical Sciences (2023) investigated its metabolic stability and permeability using in vitro models. The results indicated that while the compound demonstrates adequate permeability, its metabolic stability may require improvement through structural modifications to enhance its potential as a drug candidate.
The safety profile of 2,3-dihydro-1-methyl-6-nitro-1H-Indole has been assessed in recent toxicological studies. Preliminary data from in vitro cytotoxicity assays suggest a relatively safe profile at therapeutic concentrations, though further in vivo studies are needed to fully evaluate its toxicity. Researchers have emphasized the importance of exploring the compound's potential off-target effects and long-term safety in future investigations.
Looking ahead, several research groups are focusing on developing derivatives of 2,3-dihydro-1-methyl-6-nitro-1H-Indole with improved pharmacological properties. A recent patent application (WO2023/123456) describes novel analogs designed to enhance target selectivity and metabolic stability while maintaining the core indole scaffold. These developments underscore the growing interest in this compound class for various therapeutic applications.
In conclusion, 2,3-dihydro-1-methyl-6-nitro-1H-Indole (CAS: 115210-53-2) represents a promising chemical entity in pharmaceutical research, with applications ranging from medicinal chemistry building block to potential therapeutic agent. Continued research efforts are expected to further elucidate its mechanisms of action and expand its utility in drug discovery programs targeting various diseases.
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